Paromamine

Aminoglycoside Biosynthesis Metabolic Engineering Antibiotic Production

Researchers developing novel aminoglycosides often face bottlenecks in sourcing the critical 2-DOS intermediate. Paromamine solves this as the essential biosynthetic precursor for 4,5- and 4,6-disubstituted 2-DOS aminoglycosides. - Validated substrate for AprD4/AprD3 C3′-deoxygenation to yield resistance-evading antibiotics. - Serves as Neomycin Sulfate EP Impurity D, a multi-regulatory accepted standard (USP, EMA, JP, BP) for ANDA/NDA analytical validation. - Defined scaffold for amphiphilic derivative SAR studies targeting Gram-negative pathogens.

Molecular Formula C12H25N3O7
Molecular Weight 323.34 g/mol
CAS No. 534-47-4
Cat. No. B1213074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParomamine
CAS534-47-4
Synonymsparomamine
Molecular FormulaC12H25N3O7
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N
InChIInChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
InChIKeyJGSMDVGTXBPWIM-HKEUSBCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paromamine: Chemical Identity & Core Intermediate


Paromamine is an aminoglycoside that is structurally defined as 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol in which the pro-R hydroxy group has been converted into its 2-amino-alpha-D-glucoside derivative [1]. It is a pseudodisaccharide composed of 2-deoxystreptamine (2-DOS) linked to a glucosamine moiety, and it functions as a vital and common intermediate in the biosynthesis of 4,5- and 4,6-disubstituted 2-DOS-containing aminoglycosides [2]. Paromamine is also recognized as a key structural fragment within larger antibiotics and is defined as Neomycin Sulfate EP Impurity D [3].

Paromamine: Why Generic Substitution Fails


Simple replacement of paromamine with another aminoglycoside core is not feasible because its unique molecular architecture and biochemical role are not interchangeable. As the specific precursor for 4,5- and 4,6-disubstituted 2-DOS aminoglycosides, it is an essential intermediate in biosynthetic pathways that cannot be bypassed [1]. Furthermore, its defined impurity profile as Neomycin Sulfate EP Impurity D means it is a critical, highly characterized standard for regulatory compliance, distinct from generic aminoglycoside references [2]. While structurally related compounds like neamine share a similar core, their differential activity and chemical properties have been directly compared and are not equivalent [3].

Paromamine: Quantitative Differentiation Guide


E. coli Heterologous Production of Novel Aminoglycosides

Paromamine offers a unique platform for the generation of novel aminoglycosides, a feature not shared by its downstream analogs. It is the first aminoglycoside intermediate for which a complete gene set was successfully expressed heterologously in an engineered E. coli system, enabling the combinatorial biosynthesis of 4,5- and 4,6-disubstituted DOS-containing aminoglycosides [1]. This contrasts with mature antibiotics like neomycin and kanamycin, which are terminal products and not amenable to such precursor-directed diversification in a heterologous host.

Aminoglycoside Biosynthesis Metabolic Engineering Antibiotic Production

C3′-Deoxygenation for Resistance-Evading Aminoglycosides

Paromamine is the direct substrate for a unique enzymatic C3′-deoxygenation pathway that yields aminoglycosides with decreased susceptibility to phosphorylation, a primary resistance mechanism [1]. The enzyme AprD4, characterized as the first radical SAM diol-dehydratase, specifically catalyzes the dehydration of paromamine's 3,4-dihydroxyl moiety [1]. This transformation is a critical branch point for producing valuable 3′-deoxyaminoglycosides like apramycin, a feature not present in the biosynthetic pathways of the closely related intermediates neamine or ribostamycin.

Antibiotic Resistance Enzyme Catalysis Aminoglycoside Modification

Comparative Antibacterial Activity of Amphiphilic Derivatives

Direct comparison of amphiphilic derivatives of paromamine and neamine reveals quantifiable differences in their antibacterial potential. In a study that synthesized and tested dialkyl derivatives of both cores, amphiphilic neamine derivatives showed activity against MRSA and VRSA, while the paromamine homologues did not, highlighting the critical role of the 6′-amine function present in neamine but absent in paromamine [1]. The study identified specific lipophilicity windows required for strong antibacterial effects, providing a clear framework for optimizing paromamine-based compounds [1].

Antibacterial Drug Resistance Membrane Targeting

Neomycin EP Impurity D Reference Standard

Paromamine is a highly characterized reference standard, specifically defined as Neomycin Sulfate EP Impurity D [1]. It meets strict regulatory requirements set by USP, EMA, JP, and BP, and is a crucial component in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of Neomycin [1]. This contrasts with generic aminoglycoside standards, which lack the specific, multi-pharmacopoeial qualification necessary for high-confidence impurity testing.

Quality Control Impurity Profiling Pharmaceutical Analysis

Paromamine: High-Value Applications


Biosynthetic Engineering for Novel Aminoglycosides

Procure paromamine as a key intermediate for combinatorial biosynthesis efforts aimed at generating novel 4,5- and 4,6-disubstituted 2-DOS aminoglycosides. The established heterologous production system in E. coli [1] provides a validated platform for using paromamine to create diverse analog libraries with potential activity against resistant pathogens.

Enzymatic Production of 3′-Deoxyaminoglycosides

Use paromamine as the specific substrate for the AprD4/AprD3 enzyme system to catalyze C3′-deoxygenation, a critical step in producing aminoglycosides with decreased susceptibility to phosphorylation-based resistance [1]. This application is ideal for research groups focused on next-generation antibiotic development targeting Gram-negative bacteria.

Amphiphilic Antibacterial Synthesis and Optimization

Employ paromamine as a distinct scaffold for generating amphiphilic derivatives with defined lipophilicity windows. The comparative data with neamine derivatives [1] provides a clear starting point for structure-activity relationship (SAR) studies aimed at developing novel membrane-targeting antibacterials effective against resistant strains.

Pharmaceutical Quality Control & Impurity Profiling

Utilize paromamine as a highly characterized pharmacopoeial standard (Neomycin Sulfate EP Impurity D) for the development and validation of analytical methods for neomycin sulfate [1]. Its multi-regulatory acceptance ensures smooth integration into ANDA and NDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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